4-Cyanocinnamic acid
Overview
Description
4-Cyanocinnamic acid is a chemical compound with the molecular formula C10H7NO2 .
Synthesis Analysis
The synthesis of 4-Cyanocinnamic acid and its derivatives has been a subject of interest in various studies . For instance, one study discussed the performance of a new matrix, 4-chloro-alpha-cyanocinnamic acid, in comparison to its well-established predecessor alpha-cyano-4-hydroxycinnamic acid .Molecular Structure Analysis
The molecular structure of 4-Cyanocinnamic acid consists of a cyanophenyl group attached to an acrylic acid group .Chemical Reactions Analysis
Several studies have explored the chemical reactions involving 4-Cyanocinnamic acid . For example, one study discussed the suppression of α-Cyano-4-hydroxycinnamic Acid matrix clusters and reduction of chemical noise in MALDI-TOF Mass Spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyanocinnamic acid have been discussed in various studies . For example, one study highlighted the importance of sample preparation for the analytical performance of rationally designed MALDI matrices .Scientific Research Applications
Pharmacology: Aldose Reductase Inhibition
4-Cyanocinnamic acid has been identified as a scaffold for creating a library of novel multifunctional aldose reductase (ALR2) inhibitors . These inhibitors are crucial in managing diabetic complications by preventing the conversion of glucose to sorbitol, which can lead to cellular damage. One particular compound derived from 4-Cyanocinnamic acid showed high selectivity and potency as an ALR2 inhibitor and antioxidant, demonstrating potential as a therapeutic agent for diabetic complications.
Analytical Chemistry: MALDI-TOF Mass Spectrometry
In analytical chemistry, 4-Cyanocinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry . This application is essential for analyzing peptides and proteins, enhancing ionization efficiency, and improving the quality of the mass spectrometric analysis.
Material Science: Polyimide Aerogel Composite Films
The compound has found use in material science, particularly in the development of low-dielectric-constant polyimide aerogel composite films with low water uptake . These materials are valuable for various industrial applications, including insulation and structural components in electronics and aerospace engineering.
Biochemistry: Monocarboxylate Transporter Inhibition
4-Cyanocinnamic acid derivatives have been reported to act as potent inhibitors of monocarboxylate transporters 1 and 4 . These transporters are integral in cancer metabolism, and their inhibition can disrupt cancer cell glycolysis and oxidative phosphorylation, making these derivatives promising candidates for anticancer agents.
Organic Synthesis: Photocatalytic Reactions
Quantum dots derived from 4-Cyanocinnamic acid have been utilized as homogeneous catalysts in various photocatalytic organic reactions . These reactions are part of a broader effort to harness solar energy for chemical synthesis, showcasing the compound’s role in sustainable and green chemistry.
Industrial Uses: Matrix Substance for Peptide Analysis
Industrially, 4-Cyanocinnamic acid is a commonly used matrix for peptide analysis in MALDI-MS, aiding in the purification and simplification of peptide analysis processes . This application is critical for the pharmaceutical industry and research laboratories focusing on proteomics.
Mechanism of Action
Target of Action
4-Cyanocinnamic acid primarily targets aldose reductase (ALR2) . Aldose reductase is an enzyme involved in glucose metabolism, specifically the polyol pathway, and plays a significant role in diabetic complications . It also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .
Mode of Action
4-Cyanocinnamic acid interacts with its targets by binding to ALR2 . This binding inhibits the activity of ALR2, leading to a decrease in the conversion of glucose to sorbitol . It also blocks the transport of monocarboxylic acids, including lactate and pyruvate .
Biochemical Pathways
The primary biochemical pathway affected by 4-Cyanocinnamic acid is the polyol pathway . In this pathway, glucose is converted to sorbitol by ALR2, and sorbitol is subsequently converted to fructose . Overproduction of sorbitol and depletion of NADPH cell stores can increase the susceptibility of cells to damage by reactive oxygen species (ROS) . The formation of fructose in the polyol pathway contributes to the glycation process .
Pharmacokinetics
The compound’s ability to inhibit alr2 and monocarboxylic acid transport suggests it may have good bioavailability .
Result of Action
The inhibition of ALR2 by 4-Cyanocinnamic acid leads to a reduction in the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS . This can attenuate hyperglycemia-induced incidence of neural tube defects and death rate, and significantly improve the body weight and morphology of embryos . It also restores the expression of the paired box type 3 transcription factor (Pax3) .
Safety and Hazards
The safety and hazards associated with 4-Cyanocinnamic acid have been discussed in various resources . For instance, one resource provided a safety data sheet for α-Cyanocinnamic acid, which included information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
properties
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZQKYCNGNRBV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277921 | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanocinnamic acid | |
CAS RN |
16642-94-7, 18664-39-6 | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18664-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cyanocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of 4-cyanocinnamic acid influence its photochemical reactivity?
A1: While not directly addressed in the provided abstracts, research suggests that 4-cyanocinnamic acid can undergo [2+2] topochemical cycloadditions upon exposure to UV light. [, ] This reactivity is heavily dependent on the crystal packing arrangement of the molecules. The specific arrangement of molecules within the crystal lattice dictates the spatial proximity and orientation of the reactive double bonds, directly influencing the likelihood of a successful cycloaddition reaction.
Q2: Are there differences in the photochemical behavior of 3-cyanocinnamic acid and 4-cyanocinnamic acid?
A2: Yes, research indicates a difference in the photochemical reactivity between 3-cyanocinnamic acid and 4-cyanocinnamic acid. [] This difference is attributed to the varying degrees of molecular motion allowed within their respective crystal structures. Interestingly, 3-cyanocinnamic acid, typically unreactive at room temperature, can become reactive upon heating to 130°C. This suggests that the heat provides the energy needed to overcome the packing restrictions within the crystal, allowing for molecular movement and facilitating the [2+2] cycloaddition reaction.
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